molecular formula C13H15N3OS B2783638 N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 303787-13-5

N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B2783638
CAS No.: 303787-13-5
M. Wt: 261.34
InChI Key: OAVLVWAQKVGNJC-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 4-position of the thiazole ring and a pyridine-4-carboxamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butyl-1,3-thiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.

    N-(5-benzyl-4-tert-butylthiazol-2-yl)-2-(piperazin-1-yl)acetamide: Exhibits antitumor activity

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is unique due to its specific structural features, such as the combination of a thiazole ring with a pyridine-4-carboxamide moiety.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-13(2,3)10-8-18-12(15-10)16-11(17)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVLVWAQKVGNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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